molecular formula C9H7N5O B141120 3-amino-2H-triazino[5,4-b]indol-4-one CAS No. 135086-97-4

3-amino-2H-triazino[5,4-b]indol-4-one

Cat. No.: B141120
CAS No.: 135086-97-4
M. Wt: 201.18 g/mol
InChI Key: DGBPUSDRECMGFB-UHFFFAOYSA-N
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Description

3-Amino-2H-triazino[5,4-b]indol-4-one is a heterocyclic compound featuring a fused triazine-indole core with an amino substituent at position 2. Its synthesis typically involves condensation reactions starting from indole derivatives, followed by functionalization to introduce the amino group .

Properties

CAS No.

135086-97-4

Molecular Formula

C9H7N5O

Molecular Weight

201.18 g/mol

IUPAC Name

3-amino-5H-triazino[5,4-b]indol-4-one

InChI

InChI=1S/C9H7N5O/c10-14-9(15)8-7(12-13-14)5-3-1-2-4-6(5)11-8/h1-4,11H,10H2

InChI Key

DGBPUSDRECMGFB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(N=N3)N

Isomeric SMILES

C1=CC=C2C(=C1)C3=NNN(C(=O)C3=N2)N

Canonical SMILES

C1=CC=C2C(=C1)C3=NNN(C(=O)C3=N2)N

Synonyms

3-amino-5H-1,2,3-triazin(5,4b)indol-4-one

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The compound’s triazino[5,4-b]indol-4-one core distinguishes it from related scaffolds:

  • Pyrimido[5,4-b]indol-4-ones: These feature a pyrimidine ring fused to indole. For example, 3-amino-5H-pyrimido[5,4-b]indol-4-one () shares the amino group at position 3 but differs in the six-membered ring structure, which may influence electronic properties and binding interactions.
  • Pyridazino[4,5-b]indol-4-ones: These contain a pyridazine ring, as seen in compounds like 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (). The pyridazine ring introduces distinct hydrogen-bonding capabilities compared to triazine.
  • 1,2,4-Triazino[6,5-b]indol-3-ones: Derivatives like 2,4-dihydro-2-(4-iodophenyl)-3H-1,2,4-triazino[6,5-b]indol-3-one () exhibit positional isomerism in the triazine ring, altering steric and electronic profiles.

Table 1: Structural Comparison of Heterocyclic Cores

Compound Class Core Structure Key Substituents Biological Activity Reference
Triazino[5,4-b]indol-4-one Triazine + indole 3-Amino Platelet aggregation inhibition
Pyrimido[5,4-b]indol-4-one Pyrimidine + indole 3-Amino Kinase inhibition
Pyridazino[4,5-b]indol-4-one Pyridazine + indole Fluorobenzyl groups Antiviral (HBV)
CBI Analogues* Cyclopropa-benzindole C7-Substituents (e.g., CN, OMe) DNA alkylation

*CBI = 1,2,9,9a-Tetrahydrocyclopropa[c]benz[e]indol-4-one

Substituent Effects on Reactivity and Bioactivity

  • Position 3 Amino Group: The 3-amino substituent in triazino[5,4-b]indol-4-one is critical for its activity as a platelet aggregation inhibitor (PAI), with IC₅₀ values comparable to pyrimido analogues .
  • C7 Substitutions in CBI Analogues: In cyclopropa-benzindol-4-ones (e.g., CCBI and MCBI), electronic modifications at C7 (para to the carbonyl) showed minimal impact on reactivity or potency, suggesting that the triazino core’s amino group may play a more direct role in target engagement .
  • Halogen and Benzyl Modifications: Fluorobenzyl groups in pyridazino[5,4-b]indol-4-ones () enhance antiviral activity (IC₅₀ = 12 nM against HBV), while similar substitutions in triazino derivatives remain unexplored .

Preparation Methods

One-Pot Synthesis via Condensation and Cyclization

A prominent approach to fused triazino-indoles involves a three-step, one-pot synthesis leveraging 3-aminoindole derivatives. Adapted from the synthesis of triazino-β-carbolines , this method begins with the condensation of 3-aminoindole with ethoxycarbonyl isothiocyanate in anhydrous DMF at room temperature, forming a thiourea intermediate. Subsequent amination with primary or secondary amines in the presence of HgCl2 yields ethoxycarbonylguanidine precursors. Thermal cyclization at 160°C induces ring closure, producing the triazine-fused indole core .

Key Steps and Conditions

  • Condensation : 3-Aminoindole reacts with ethoxycarbonyl isothiocyanate (1:1 molar ratio) in DMF (2 h, rt).

  • Amination : Addition of amines (e.g., dimethylamine, diallylamine) and HgCl2 (0–5°C, then rt).

  • Cyclization : Reflux in DMF (1 h) to form the triazine ring .

Yield Optimization

  • Yields range from 30–50%, influenced by amine steric effects and electron-donating/withdrawing substituents.

  • HgCl2 facilitates thiourea-to-guanidine conversion but necessitates careful handling due to toxicity .

Leuckart Reaction-Based Cyclization

An alternative route, derived from indole-2-carboxylate chemistry , employs the Leuckart reaction to assemble the triazine ring. Starting with methyl indole-4-carboxylate, amination using chloramine generates an intermediate hydrazine derivative. Heating with formamide under Leuckart conditions (150–160°C) induces cyclodehydration, yielding the triazino-indolone framework .

Advantages

  • Avoids HgCl2, enhancing safety.

  • Compatible with nitro- and bromo-substituted indoles, enabling functional diversification .

Limitations

  • Requires precise control of formamide stoichiometry to prevent over-cyclization.

  • Lower yields (25–40%) compared to mercury-mediated methods .

Thioglycolic Acid-Mediated Heterocyclization

A less conventional method involves thioglycolic acid as a cyclizing agent . Reacting 3-aminoindole-4-one with thioglycolic acid in ethanol under reflux forms a thioether intermediate, which undergoes oxidative cyclization upon treatment with H2O2 or I2. This route selectively constructs the triazine ring while preserving the indole carbonyl .

Reaction Parameters

  • Solvent : Ethanol or DMF.

  • Oxidant : H2O2 (30%) or iodine (catalytic).

  • Yield : 35–45%, with minor byproducts .

Comparative Analysis of Methodologies

Method Starting Material Key Reagents Conditions Yield Advantages
One-Pot Condensation 3-AminoindoleHgCl2, aminesDMF, 160°C30–50%High regioselectivity
Leuckart Reaction Indole-4-carboxylateChloramine, formamide150–160°C25–40%Hg-free, functional group tolerance
Thioglycolic Acid 3-Aminoindole-4-oneThioglycolic acid, H2O2Reflux, oxidative35–45%Mild conditions, scalability

Structural Characterization and Analytical Data

Spectroscopic Insights

  • IR Spectroscopy : A strong carbonyl stretch at 1715–1720 cm⁻¹ confirms the indol-4-one moiety . The triazine ring exhibits characteristic C=N stretches at 1550–1600 cm⁻¹ .

  • ¹H NMR : The 3-amino group resonates as a singlet at δ 6.8–7.2 ppm, while triazine protons appear as downfield singlets (δ 8.5–9.0 ppm) .

  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 256 for C₁₁H₈N₆O) .

X-ray Crystallography
Co-planarity between the indole and triazine rings is observed, suggesting DNA intercalation potential .

Applications and Derivative Synthesis

The 3-amino group serves as a handle for further functionalization:

  • Acylation : Acetic anhydride yields N-acetyl derivatives for enhanced solubility .

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces biaryl motifs .

  • Reductive Amination : Formaldehyde and NaBH3CN generate methylamino analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-2H-triazino[5,4-b]indol-4-one, and what are the critical reaction parameters?

  • Methodology : The compound is synthesized via condensation of ethyl 3-aminoindole-2-carboxylate with urea or thiourea derivatives under reflux in acidic or basic conditions. Key parameters include temperature control (80–120°C), solvent choice (e.g., acetic acid or DMF), and reaction time (6–12 hours). Post-synthetic purification involves recrystallization from ethanol or column chromatography .
  • Supporting Evidence : A 1987 study demonstrated the use of ethyl 3-aminoindole-2-carboxylate as a precursor, yielding 3-amino-5H-pyrimido[5,4-b]indol-4-one through cyclization .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodology : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to identify aromatic protons and carbon environments.
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1700 cm1^{-1} (C=O).
  • XRD : Single-crystal X-ray diffraction for unambiguous assignment of the fused triazine-indole core .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Early studies assessed platelet aggregation inhibition using turbidimetric assays with ADP or collagen as agonists. IC50_{50} values were calculated to quantify potency . Other studies note moderate antimicrobial activity in disk diffusion assays against S. aureus and E. coli .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what are common pitfalls?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetic acid .
  • Catalysis : Use of Lewis acids (e.g., ZnCl2_2) or coupling agents (e.g., EDCI) improves reaction rates .
  • Pitfalls : Hydrolysis of the triazine ring under prolonged heating; mitigated by inert atmospheres (N2_2) and moisture-free conditions .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

  • Methodology :

  • Substituent Variation : Electron-withdrawing groups (e.g., -Cl, -CF3_3) at the indole C-5 position enhance antimicrobial activity, while bulky substituents (e.g., benzyl) reduce solubility .
  • Core Modifications : Replacement of the triazine ring with pyrimidine (as in pyrimidoindoles) decreases bioactivity, highlighting the triazine moiety’s role in target binding .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50} values)?

  • Methodology :

  • Assay Standardization : Use consistent agonist concentrations (e.g., 10 µM ADP for platelet assays) .
  • Control Compounds : Include reference inhibitors (e.g., aspirin for platelet studies) to calibrate inter-lab variability .

Q. What mechanistic hypotheses explain the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Computational models suggest binding to the ATP pocket of kinases (e.g., PI3K) via hydrogen bonding with the triazine N-atoms .
  • Enzyme Assays : In vitro kinase inhibition assays (e.g., fluorescence polarization) validate target engagement .

Q. Which advanced analytical techniques resolve challenges in characterizing degradation products?

  • Methodology :

  • LC-MS/MS : Identifies hydrolyzed products (e.g., ring-opened intermediates) under acidic conditions .
  • Stability Studies : Accelerated degradation in buffered solutions (pH 1–10) monitored by HPLC-DAD to assess pH sensitivity .

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